molecular formula C15H16FN3O3 B035067 Ciprofloxacin-7-ethylenediamine CAS No. 103222-12-4

Ciprofloxacin-7-ethylenediamine

Katalognummer B035067
CAS-Nummer: 103222-12-4
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: ZYLULTURYPAERI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of ciprofloxacin derivatives, including ethylenediamine analogs, involves several steps, including condensation, amination, and cyclization processes. A study by Tosso et al. (2019) developed a streamlined and high-yielding continuous synthesis of ciprofloxacin, which could potentially be adapted for ciprofloxacin-7-ethylenediamine derivatives. This method employs chemoselective C-acylation, avoiding the need for intermediate isolations, with a significant throughput at laboratory scale (Tosso et al., 2019).

Molecular Structure Analysis

The molecular structure of ciprofloxacin derivatives has been analyzed through various techniques. Tomišić et al. (2002) synthesized new ciprofloxacin derivatives and determined their molecular and crystal structures, providing insights that could be relevant for ciprofloxacin-7-ethylenediamine. These derivatives showed characteristic structural features comparable to other known fluoroquinolones, with detailed analysis of their planar bicyclic quinoline rings and side chains (Tomišić et al., 2002).

Chemical Reactions and Properties

Ciprofloxacin and its derivatives undergo various chemical reactions, including photochemical decomposition in aqueous solutions at acidic pH, leading to degradation products. Torniainen et al. (1997) isolated a photochemical intermediate of ciprofloxacin, providing insights into its degradation pathways and the chemical stability of ciprofloxacin derivatives (Torniainen et al., 1997).

Physical Properties Analysis

The physical properties of ciprofloxacin derivatives, including solubility and stability, are critical for their pharmacological efficacy. Assali et al. (2016) synthesized various ciprofloxacin derivatives to improve water solubility and examined their physical properties, revealing enhanced solubility and stability for certain derivatives (Assali et al., 2016).

Chemical Properties Analysis

The chemical properties, including antibacterial activity and mechanism of action, are fundamental to understanding the potential applications of ciprofloxacin-7-ethylenediamine. Research indicates that ciprofloxacin acts by inhibiting bacterial DNA gyrase, with derivatives showing varied activities based on their chemical modifications. The study of new ciprofloxacin derivatives against mycobacterial infections by Sriram et al. (2005) suggests that certain modifications can enhance antimycobacterial activity compared to the parent compound (Sriram et al., 2005).

Wissenschaftliche Forschungsanwendungen

  • Cancer Research : A study by Fathy et al. (2020) found that a new derivative of ciprofloxacin inhibits the proliferation of cervical cancer cells, induces apoptosis, and suppresses migration and colony formation abilities, suggesting its potential as an anti-cancer agent (Fathy et al., 2020).

  • Broad Spectrum Antibacterial Activity : Castro et al. (2013) highlighted the medicinal potential of ciprofloxacin and its derivatives in clinical development against diverse microorganisms and diseases, potentially improving effectiveness and preventing resistance (Castro et al., 2013).

  • Prevention of Sepsis : Alveyn et al. (1991) reported that ciprofloxacin serves as an effective prophylactic antimicrobial agent for preventing sepsis in high- and low-risk patients undergoing endoscopic retrograde cholangiography (Alveyn et al., 1991).

  • Antibiotic Resistance : Hryhoriv et al. (2021) demonstrated that chemical modifications of the C-7 position of the ciprofloxacin ring show promise in expanding fluoroquinolones diversity and combating antibiotic resistance (Hryhoriv et al., 2021).

  • Treatment for Gram-negative Bacterial Infections : Davis et al. (1996) outlined that ciprofloxacin is an effective treatment for various infections caused by Gram-negative bacteria, offering potential cost savings and early hospital discharge in selected patients (Davis et al., 1996).

  • Enhanced Bioavailability : Choi et al. (2017) discovered that the solubility and bioavailability of ciprofloxacin are significantly enhanced when complexed with mono-6-deoxy-6-aminoethylamino--cyclodextrin, improving its antibacterial activity (Choi et al., 2017).

  • Infection-Resistant Biomaterial : Aggarwal et al. (2005) developed an infection-resistant biomaterial by applying Ciprofloxacin to bifunctionalized Dacron material, showing long-term antimicrobial activity for implantable biomedical devices (Aggarwal et al., 2005).

  • Antibacterial Evaluation Against Multiresistant Bacteria : Vila et al. (2006) found that the 7-(4-methyl)-piperazine ciprofloxacin derivative exhibits very good activity against multiresistant bacteria, with significantly lower minimum inhibitory concentrations compared to ciprofloxacin itself (Vila et al., 2006).

Eigenschaften

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLULTURYPAERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145701
Record name Ciprofloxacin-7-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin-7-ethylenediamine

CAS RN

103222-12-4
Record name Ciprofloxacin-7-ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin-7-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLENECIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin-7-ethylenediamine
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin-7-ethylenediamine
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin-7-ethylenediamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ciprofloxacin-7-ethylenediamine
Reactant of Route 5
Ciprofloxacin-7-ethylenediamine
Reactant of Route 6
Ciprofloxacin-7-ethylenediamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.